molecular formula C11H12N2O2 B15242740 2-(5-Cyanopyridin-3-yl)-3-methylbutanoic acid

2-(5-Cyanopyridin-3-yl)-3-methylbutanoic acid

Cat. No.: B15242740
M. Wt: 204.22 g/mol
InChI Key: YYPNSVSZBBJDMC-UHFFFAOYSA-N
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Description

2-(5-Cyanopyridin-3-yl)-3-methylbutanoic acid is an organic compound that features a pyridine ring substituted with a cyano group and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Cyanopyridin-3-yl)-3-methylbutanoic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by a cyano group using reagents such as sodium cyanide.

    Attachment of the Butanoic Acid Moiety: The butanoic acid moiety can be attached through a series of reactions, including alkylation and subsequent oxidation to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyanopyridin-3-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium cyanide (NaCN) or other nucleophiles can be employed for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-(5-Cyanopyridin-3-yl)-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(5-Cyanopyridin-3-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the pyridine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Cyanopyridin-3-yl)acetic acid: Similar structure but with an acetic acid moiety instead of a butanoic acid moiety.

    3-Cyanopyridine: Lacks the butanoic acid moiety.

    2-(5-Cyanopyridin-3-yl)propanoic acid: Contains a propanoic acid moiety instead of a butanoic acid moiety.

Uniqueness

2-(5-Cyanopyridin-3-yl)-3-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-(5-cyanopyridin-3-yl)-3-methylbutanoic acid

InChI

InChI=1S/C11H12N2O2/c1-7(2)10(11(14)15)9-3-8(4-12)5-13-6-9/h3,5-7,10H,1-2H3,(H,14,15)

InChI Key

YYPNSVSZBBJDMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CN=CC(=C1)C#N)C(=O)O

Origin of Product

United States

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